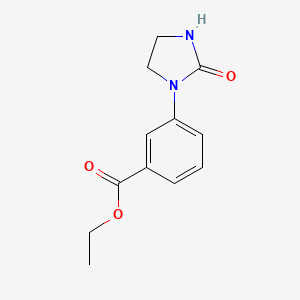

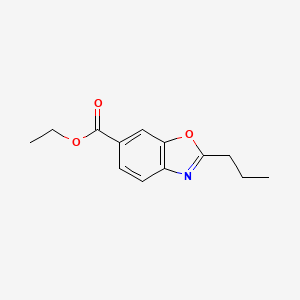

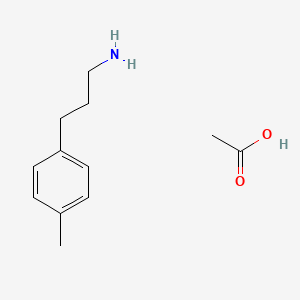

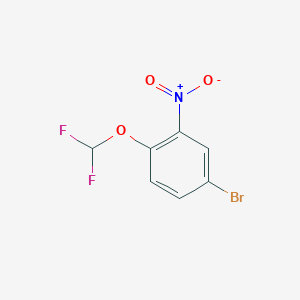

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate

Übersicht

Beschreibung

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . For example, the phosphonium acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene sulfonate catalyzed synthesis of 2-aryl benzoxazole from 2-aminophenol and aryl aldehydes at 100 °C under solvent-free conditions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Scientific Field : Oncology .

- Application Summary : Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .

- Methods of Application : Various research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .

- Results or Outcomes : The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied and recorded in the review .

Antimicrobial Activity

- Scientific Field : Microbiology .

- Application Summary : The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action .

- Methods of Application : The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .

- Results or Outcomes : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

- Scientific Field : Neurology .

- Application Summary : Benzoxazole derivatives have been found to inhibit cholinesterases on both the peripheral anionic and catalytic anionic sides . This research aimed to design and synthesize a series of 2-aryl-6-carboxamide benzoxazole derivatives .

- Methods of Application : The Ellman test, molecular docking with Maestro, and molecular dynamics simulation studies were done .

- Results or Outcomes : Compound 36, the most potent compound among the 42 new compounds synthesized, had an inhibitory concentration of IC 50 12.62 nM for AChE and IC 50 25.45 nM for BChE . These findings show that target compounds may be useful for establishing the structural basis for new anti-Alzheimer agents .

Potent Anticancer Agents

- Scientific Field : Oncology .

- Application Summary : The synthesis and cytotoxic activity studies of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives are described .

- Methods of Application : The 2-cyclic amine-1,3-benzoxazoles and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized .

- Results or Outcomes : The newly synthesized compounds with the influence of the presence of cyclic amine moiety in the benzoxazole scaffold have been evaluated with respect to their cytotoxic effect toward four human cancer cell lines .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology .

- Application Summary : Benzoxazole derivatives have been found to inhibit cholinesterases on both the peripheral anionic and catalytic anionic sides . This research aimed to design and synthesize a series of 2-aryl-6-carboxamide benzoxazole derivatives .

- Methods of Application : The Ellman test, molecular docking with Maestro, and molecular dynamics simulation studies were done .

- Results or Outcomes : Compound 36, the most potent compound among the 42 new compounds synthesized, had an inhibitory concentration of IC 50 12.62 nM for AChE and IC 50 25.45 nM for BChE . These findings show that target compounds may be useful for establishing the structural basis for new anti-Alzheimer agents .

Cytotoxic Effect Toward Cancer Cells

- Scientific Field : Oncology .

- Application Summary : The synthesis and cytotoxic activity studies of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives are described .

- Methods of Application : The 2-cyclic amine-1,3-benzoxazoles and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized .

- Results or Outcomes : The newly synthesized compounds with the influence of the presence of cyclic amine moiety in the benzoxazole scaffold have been evaluated with respect to their cytotoxic effect toward four human cancer cell lines .

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in this field.

Eigenschaften

IUPAC Name |

ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIBQFUWWFOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)